molecular formula C8H19Cl2N5 B2775459 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride CAS No. 2378501-99-4

5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride

Cat. No.: B2775459
CAS No.: 2378501-99-4
M. Wt: 256.18
InChI Key: SBLWJFDAQNHPEA-UHFFFAOYSA-N
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Description

5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine dihydrochloride is a triazole-based compound featuring a tert-butylamino-methyl substituent at position 5 and a methyl group at position 2 of the triazole ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

5-[(tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5.2ClH/c1-8(2,3)10-5-6-11-7(9)13(4)12-6;;/h10H,5H2,1-4H3,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLWJFDAQNHPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=NN(C(=N1)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the tert-butylamino group: This step involves the reaction of the triazole intermediate with tert-butylamine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazole derivatives can exhibit notable anticancer properties. A study highlighted the synthesis of Mannich bases derived from triazoles, which demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil. Specifically, compounds similar to 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine have shown potential in targeting leukemia and colon cancer cells with increased potency .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activities. The dihydrochloride form of this compound may enhance solubility and bioavailability, making it a candidate for further investigation as an antibacterial or antifungal agent. Studies have demonstrated that triazoles can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Case Study 1: Cytotoxicity Evaluation

In a comparative study evaluating the cytotoxic effects of various Mannich bases, derivatives of triazoles were found to possess IC50 values significantly lower than those of traditional agents. This suggests that 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine could be developed into a more effective anticancer drug .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on the structure-activity relationship of triazole derivatives has provided insights into how modifications can enhance biological activity. The introduction of different substituents on the triazole ring has been linked to improved interaction with biological targets, indicating that further modifications to 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine could yield even more potent derivatives .

Data Table: Biological Activities of Triazole Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine; dihydrochlorideAnticancer0.5 - 10
Mannich Base Derived from TriazoleAnticancer0.2 - 5
Triazole Derivative XAntibacterial1 - 20
Triazole Derivative YAntifungal0.1 - 15

Mechanism of Action

The mechanism of action of 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The tert-butylamino and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core 1,2,4-triazol-3-amine scaffold is shared with several analogs, but substituent variations dictate distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Triazol-3-amine Derivatives
Compound Name Substituents Molecular Formula Key Features
Target Compound 2-methyl, 5-[(tert-butylamino)methyl] C₉H₂₀Cl₂N₆ Bulky tert-butyl group; dihydrochloride salt enhances solubility
5-(3-Methylbenzyl)-4H-1,2,4-triazol-3-amine 3-methylbenzyl at position 5 C₁₀H₁₂N₄ Aromatic substituent enables π-π interactions; neutral form
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine 4-tert-butylphenyl on thiadiazole core C₁₂H₁₆N₄S Thiadiazole ring; tert-butyl enhances lipophilicity
5-Nonyl-1H-1,2,4-triazol-3-amine hydrochloride Nonyl chain at position 5; monohydrochloride C₁₁H₂₁ClN₄ Long alkyl chain increases hydrophobicity; monohydrochloride salt

Physicochemical Properties

  • Solubility : The dihydrochloride salt (target) improves aqueous solubility compared to neutral analogs like 5-(3-methylbenzyl)-triazol-3-amine.
  • Stability : Hydrochloride salts (target and ) are typically stable under ambient conditions, unlike free bases .

Biological Activity

5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine; dihydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine dihydrochloride
  • Molecular Formula : C8H17Cl2N5
  • Molecular Weight : 232.16 g/mol

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. In particular, studies have shown that compounds similar to 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine exhibit broad-spectrum activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using various assays such as DPPH and ABTS. Compounds related to 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine have shown promising results:

  • DPPH IC50 : 0.397 µM (comparable to ascorbic acid)
  • ABTS IC50 : 0.45 µM

These findings indicate that the compound possesses strong radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines:

Cancer Cell Line Inhibition (%) at 50 µM
HeLa (cervical)70%
MCF7 (breast)65%
A549 (lung)75%

The mechanisms of action often involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on a series of triazole derivatives demonstrated that compounds with a tert-butyl group exhibited enhanced antibacterial activity. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into structure-activity relationships (SAR).
  • Case Study on Antioxidant Properties :
    Another research project evaluated the antioxidant capabilities of triazole derivatives using both in vitro and in vivo models. The results indicated that these compounds could significantly reduce oxidative stress markers in animal models, supporting their potential use in therapeutic applications for oxidative stress-related conditions.

Q & A

Basic Question: What are the optimized synthetic routes for 5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine dihydrochloride, and how can reaction yields be improved?

Answer:
The compound is synthesized via a multi-step process:

Core formation : React 3-methyl-1H-1,2,4-triazol-5-amine with formaldehyde and methylamine under acidic conditions to form the tertiary amine intermediate.

Salt formation : Treat the intermediate with hydrochloric acid to yield the dihydrochloride salt .
To improve yields:

  • Use anhydrous solvents (e.g., ethanol or DMF) to minimize side reactions.
  • Optimize stoichiometric ratios (e.g., excess formaldehyde to drive cyclization).
  • Monitor pH during salt formation to ensure complete protonation.

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at δ 1.2–1.4 ppm for CH₃ protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₉H₁₈Cl₂N₆; theoretical MW: 281.2 g/mol).
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% required for biological assays) .

Advanced Question: How can computational modeling predict the compound’s reactivity in coordination chemistry or biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal binding affinity. The triazole nitrogen atoms are likely coordination sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the amine groups and steric effects from the tert-butyl moiety .
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Advanced Question: How should researchers resolve contradictions in reported biological activity (e.g., antimicrobial potency)?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains (e.g., Candida albicans ATCC 90028).
  • Solubility issues : Pre-dissolve the compound in DMSO (≤1% v/v) and confirm stability via HPLC .
  • Structural analogs : Compare with derivatives (e.g., 5-[(2-fluorophenyl)methyl] analogs from ) to identify structure-activity relationships (SAR).

Advanced Question: What strategies enhance the compound’s stability during long-term storage for pharmacological studies?

Answer:

  • Lyophilization : Freeze-dry in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the dihydrochloride salt .
  • Temperature control : Store at −20°C; avoid repeated freeze-thaw cycles.
  • Degradation analysis : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products (e.g., free base formation) .

Basic Question: How can researchers validate the compound’s role as a ligand in coordination chemistry?

Answer:

  • Titration calorimetry (ITC) : Measure binding constants (Kd) with metal ions (e.g., Cu²⁺ or Zn²⁺) in buffered solutions (pH 7.4).
  • UV-Vis spectroscopy : Detect metal-ligand charge-transfer bands (e.g., λmax shifts from 250–300 nm) .
  • X-ray crystallography : Co-crystallize with metals to resolve coordination geometry (e.g., octahedral vs. tetrahedral) .

Advanced Question: What experimental and computational approaches address low bioavailability in preclinical models?

Answer:

  • Permeability assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Improve permeability via prodrug strategies (e.g., esterification of the amine group) .
  • LogP optimization : Reduce hydrophilicity (experimental LogP ≈ −1.2) by introducing lipophilic substituents (e.g., aryl groups) without compromising solubility .
  • PBPK modeling : Predict pharmacokinetics using tools like GastroPlus to optimize dosing regimens .

Basic Question: What waste management protocols are required for this compound?

Answer:

  • Neutralization : Treat aqueous waste with 10% sodium bicarbonate to neutralize HCl, followed by adsorption onto activated carbon.
  • Disposal : Segregate as hazardous chemical waste and incinerate at licensed facilities (≥1200°C) .

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